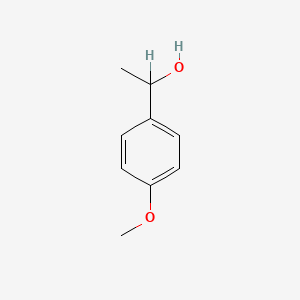

1-(4-Methoxyphenyl)ethanol

Descripción

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

1-(4-methoxyphenyl)ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12O2/c1-7(10)8-3-5-9(11-2)6-4-8/h3-7,10H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IUUULXXWNYKJSL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=C(C=C1)OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401311686 | |

| Record name | 1-(4-Methoxyphenyl)ethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401311686 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

152.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3319-15-1 | |

| Record name | 1-(4-Methoxyphenyl)ethanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3319-15-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(4-Methoxyphenyl)ethanol, (+/-)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003319151 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3319-15-1 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=406712 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-(4-Methoxyphenyl)ethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401311686 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-methoxy-α-methylbenzyl alcohol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.018 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1-(4-METHOXYPHENYL)ETHANOL, (±)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/018M85FD11 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties and Structure of 1-(4-Methoxyphenyl)ethanol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, structure, and analytical methodologies for 1-(4-Methoxyphenyl)ethanol. The information is curated to support research, development, and quality control activities involving this compound.

Chemical and Physical Properties

This compound is a colorless to pale yellow liquid. It is characterized by the presence of a methoxy (B1213986) group and a hydroxyl group, which influence its solubility and reactivity. It is soluble in organic solvents like ethanol (B145695) and ether but has limited solubility in water.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| Molecular Formula | C₉H₁₂O₂ | [1][2] |

| Molecular Weight | 152.19 g/mol | [1] |

| Appearance | Colorless to pale yellow liquid | [2] |

| Density | 1.079 g/mL at 25 °C | [3][4] |

| Boiling Point | 95 °C at 1 mmHg | [3][4] |

| Melting Point | Not available | [3] |

| Solubility | Soluble in organic solvents (e.g., ethanol, ether); limited solubility in water. | [2] |

| Refractive Index (n20/D) | 1.533 | [4] |

Chemical Structure

The structure of this compound features a benzene (B151609) ring substituted with a methoxy group at the para position and an ethanol group at the first position.

Table 2: Structural Identifiers for this compound

| Identifier | Value | Source(s) |

| IUPAC Name | This compound | [1] |

| SMILES | CC(C1=CC=C(C=C1)OC)O | [1] |

| InChI | InChI=1S/C9H12O2/c1-7(10)8-3-5-9(11-2)6-4-8/h3-7,10H,1-2H3 | [1] |

| CAS Number | 3319-15-1 | [1] |

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of this compound is the reduction of 4'-methoxyacetophenone (B371526).

Protocol: Reduction of 4'-Methoxyacetophenone

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 4'-methoxyacetophenone in a suitable solvent such as methanol (B129727) or ethanol.

-

Reduction: Cool the solution in an ice bath. Add a reducing agent, such as sodium borohydride (B1222165) (NaBH₄), portion-wise while stirring.

-

Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

-

Quenching: Slowly add water to the reaction mixture to quench the excess reducing agent.

-

Extraction: Extract the product with an organic solvent like ethyl acetate.

-

Purification: Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure. The crude product can be further purified by column chromatography on silica (B1680970) gel.

Analytical Characterization

GC-MS is a powerful technique for the identification and purity assessment of this compound.

Protocol: GC-MS Analysis

-

Sample Preparation: Prepare a dilute solution of this compound in a volatile organic solvent (e.g., dichloromethane (B109758) or ethyl acetate) at a concentration of approximately 10-100 µg/mL.

-

GC-MS Parameters:

-

Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).

-

Injector Temperature: 250 °C.

-

Oven Temperature Program: Start at 80 °C, hold for 2 minutes, then ramp to 280 °C at a rate of 10 °C/min, and hold for 5 minutes.

-

Carrier Gas: Helium at a constant flow rate of 1 mL/min.

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: Scan from m/z 40 to 400.

-

-

Data Analysis: Identify the peak corresponding to this compound and analyze its mass spectrum for the molecular ion and characteristic fragment ions.

¹H and ¹³C NMR spectroscopy are essential for the structural elucidation of this compound.

Protocol: ¹H and ¹³C NMR Analysis

-

Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.

-

¹H NMR Acquisition:

-

Pulse Program: Standard single-pulse experiment.

-

Spectral Width: 0-12 ppm.

-

Number of Scans: 16.

-

Relaxation Delay: 1 s.

-

-

¹³C NMR Acquisition:

-

Pulse Program: Proton-decoupled single-pulse experiment.

-

Spectral Width: 0-200 ppm.

-

Number of Scans: 1024 or more, depending on the concentration.

-

Relaxation Delay: 2 s.

-

-

Data Processing: Process the acquired Free Induction Decay (FID) with a Fourier transform, phase correction, and baseline correction. Calibrate the chemical shifts using the residual solvent peak or an internal standard (e.g., TMS).

FTIR spectroscopy is used to identify the functional groups present in this compound.

Protocol: FTIR Analysis (Neat Liquid)

-

Sample Preparation: Place a small drop of the neat liquid sample onto the surface of a KBr or NaCl salt plate. Place a second salt plate on top to create a thin liquid film.

-

Background Spectrum: Acquire a background spectrum of the empty sample compartment.

-

Sample Spectrum: Place the sample assembly in the spectrometer's sample holder and acquire the infrared spectrum.

-

Instrument Parameters:

-

Spectral Range: 4000-400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16.

-

-

Data Analysis: Identify the characteristic absorption bands for the hydroxyl (O-H) and methoxy (C-O) functional groups.

Potential Biological Signaling Pathway Involvement

While direct studies on the biological signaling pathways of this compound are limited, research on the structurally similar compound, 4-methoxybenzyl alcohol (4-MA), has shown effects on angiogenesis, the formation of new blood vessels.[5] Specifically, 4-MA has been found to regulate the Vascular Endothelial Growth Factor (VEGF) and Angiopoietin-Tie2 (Ang/Tie2) signaling pathways.[5] This suggests a potential area of investigation for this compound and its derivatives in drug development, particularly in contexts where angiogenesis is a key factor, such as cancer and ischemic diseases.

The diagram below illustrates the interplay between the VEGF and Ang/Tie2 signaling pathways in regulating angiogenesis, which may be influenced by compounds like 4-methoxybenzyl alcohol and potentially this compound.

Caption: VEGF and Angiopoietin-Tie2 Signaling in Angiogenesis.

This guide provides foundational technical information for professionals working with this compound. The detailed protocols and compiled data aim to facilitate experimental design, execution, and data interpretation in a research and development setting. The potential link to angiogenesis signaling pathways highlights an avenue for further investigation into the pharmacological applications of this and related compounds.

References

An In-depth Technical Guide to the Synthesis of 1-(4-Methoxyphenyl)ethanol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic pathways for 1-(4-methoxyphenyl)ethanol, a key intermediate in the synthesis of various pharmaceuticals and fine chemicals.[1][2][3] The document details the core synthesis methods, their underlying mechanisms, experimental protocols, and comparative quantitative data to assist researchers in selecting the optimal strategy for their specific needs.

Introduction

This compound, also known as 4-methoxy-α-methylbenzyl alcohol, is a chiral secondary alcohol of significant interest in organic synthesis.[4] Its enantiomers serve as valuable building blocks for the asymmetric synthesis of bioactive molecules.[2][3] The primary routes for its synthesis involve the formation of the carbon-carbon bond via a Grignard reaction or the reduction of the corresponding ketone, 4-methoxyacetophenone. This guide will explore these pathways in detail, including Grignard synthesis, reduction via sodium borohydride (B1222165), and asymmetric hydrogenation.

Synthesis Pathways and Mechanisms

Grignard Reaction

The Grignard reaction is a versatile and widely used method for the formation of carbon-carbon bonds.[5][6] In the synthesis of this compound, this involves the reaction of a Grignard reagent with an aldehyde. Two main variations of this approach are feasible:

-

Route A: Reaction of 4-methoxybenzaldehyde (B44291) with methylmagnesium bromide.

-

Route B: Reaction of acetaldehyde (B116499) with 4-methoxyphenylmagnesium bromide.

The general mechanism involves the nucleophilic attack of the Grignard reagent on the electrophilic carbonyl carbon of the aldehyde.[7] This is followed by protonation of the resulting alkoxide during aqueous workup to yield the final alcohol product.[7]

Mechanism of Grignard Reaction:

Caption: General mechanism of the Grignard reaction.

A potential side reaction in Grignard synthesis is the formation of biphenyl (B1667301) derivatives due to the coupling of the Grignard reagent with any unreacted aryl halide, a reaction favored at higher temperatures.

Reduction of 4-Methoxyacetophenone

The reduction of 4-methoxyacetophenone is a common and efficient method for the synthesis of this compound. This can be achieved through various reducing agents and methodologies.

Sodium borohydride is a mild and selective reducing agent that is effective for the reduction of aldehydes and ketones to their corresponding alcohols.[8] The reaction is typically carried out in a protic solvent such as methanol (B129727) or ethanol.

Mechanism of NaBH₄ Reduction:

The mechanism involves the transfer of a hydride ion (H⁻) from the borohydride to the electrophilic carbonyl carbon of the ketone, forming an alkoxide intermediate.[8] Subsequent protonation by the solvent yields the alcohol.

Caption: Mechanism of ketone reduction by NaBH₄.

For the synthesis of enantiomerically pure this compound, asymmetric catalytic hydrogenation of 4-methoxyacetophenone is a powerful technique. This method often employs transition metal catalysts with chiral ligands, such as Ruthenium-BINAP complexes.[9][10] The choice of catalyst and reaction conditions determines the stereochemical outcome of the reaction, allowing for the selective synthesis of either the (R) or (S)-enantiomer. Biocatalytic reductions using microorganisms have also been shown to be highly effective for this transformation, yielding high enantiomeric excess.[11]

Logical Workflow for Asymmetric Hydrogenation:

Caption: General workflow for asymmetric hydrogenation.

Quantitative Data Summary

The following tables summarize typical quantitative data for the different synthesis pathways of this compound.

Table 1: Comparison of Synthesis Methods

| Method | Starting Materials | Reagents | Typical Yield (%) | Enantiomeric Excess (ee, %) | Key Features |

| Grignard Reaction | 4-Methoxybenzaldehyde and Methyl Iodide | Mg, Dry Et₂O | Moderate to High | 0% (Racemic) | Classic C-C bond formation, requires anhydrous conditions.[5][12] |

| NaBH₄ Reduction | 4-Methoxyacetophenone | NaBH₄, Methanol | 80-95% | 0% (Racemic) | Simple, inexpensive, high yield of racemic product.[12] |

| Asymmetric Hydrogenation | 4-Methoxyacetophenone | Ru(II)-BINAP catalyst, H₂ | High | Up to 99% | High enantioselectivity, requires specialized catalysts and high-pressure equipment.[12] |

| Biocatalytic Reduction | 4-Methoxyacetophenone | Rhodotorula sp. | ~98% | >99% | Environmentally friendly, high enantioselectivity, mild conditions.[11] |

Table 2: Spectroscopic Data for this compound

| Technique | Data |

| ¹H NMR (CDCl₃) | δ 7.28 (d, 2H), 6.87 (d, 2H), 4.85 (q, 1H), 3.79 (s, 3H), 2.0 (br s, 1H), 1.47 (d, 3H) |

| ¹³C NMR (CDCl₃) | δ 159.0, 137.5, 126.5, 113.8, 70.0, 55.2, 25.1 |

| IR (neat, cm⁻¹) | 3367 (O-H stretch), 2968 (C-H stretch), 1611, 1512 (C=C aromatic stretch), 1244 (C-O stretch), 1034 (C-O stretch) |

Experimental Protocols

Grignard Synthesis of this compound

Materials:

-

Magnesium turnings

-

Iodine crystal (as initiator)

-

Anhydrous diethyl ether

-

Methyl iodide

-

4-Methoxybenzaldehyde

-

Saturated aqueous ammonium (B1175870) chloride solution

-

Anhydrous sodium sulfate

Procedure:

-

In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, place magnesium turnings and a crystal of iodine.

-

Add a small amount of anhydrous diethyl ether to cover the magnesium.

-

Dissolve methyl iodide in anhydrous diethyl ether and add it dropwise from the dropping funnel to initiate the reaction. Maintain a gentle reflux.

-

Once the Grignard reagent has formed, cool the flask in an ice bath.

-

Dissolve 4-methoxybenzaldehyde in anhydrous diethyl ether and add it dropwise to the stirred Grignard reagent solution.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional hour.

-

Quench the reaction by slowly adding saturated aqueous ammonium chloride solution.

-

Separate the organic layer, and extract the aqueous layer with diethyl ether.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography.

Reduction of 4-Methoxyacetophenone with NaBH₄

Materials:

-

4-Methoxyacetophenone

-

Methanol

-

Sodium borohydride

-

Dilute hydrochloric acid

-

Diethyl ether

-

Anhydrous sodium sulfate

Procedure:

-

Dissolve 4-methoxyacetophenone in methanol in a round-bottom flask equipped with a magnetic stirrer.

-

Cool the solution in an ice bath.

-

Add sodium borohydride portion-wise to the stirred solution, maintaining the temperature below 10 °C.

-

After the addition is complete, stir the reaction mixture at room temperature for 1-2 hours.

-

Quench the reaction by the slow addition of dilute hydrochloric acid.

-

Remove the methanol under reduced pressure.

-

Extract the aqueous residue with diethyl ether.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and evaporate the solvent to yield the crude product.

-

Purify by distillation or column chromatography if necessary.[12]

Asymmetric Hydrogenation of 4-Methoxyacetophenone

Materials:

-

4-Methoxyacetophenone

-

[RuCl₂((S)-BINAP)]₂·NEt₃ (or other suitable chiral catalyst)

-

Methanol (degassed)

-

Hydrogen gas

Procedure:

-

In a high-pressure autoclave, dissolve 4-methoxyacetophenone and the chiral ruthenium catalyst in degassed methanol.

-

Seal the autoclave and purge with hydrogen gas several times.

-

Pressurize the reactor with hydrogen gas to the desired pressure (e.g., 10-50 atm).

-

Stir the reaction mixture at a controlled temperature (e.g., 25-50 °C) until the reaction is complete (monitored by TLC or GC).

-

Carefully vent the autoclave and release the pressure.

-

Filter the reaction mixture to remove the catalyst.

-

Evaporate the solvent under reduced pressure to obtain the crude product.

-

Determine the enantiomeric excess using chiral HPLC or GC.

-

Purify the product by column chromatography if necessary.[9][10]

Conclusion

This technical guide has outlined the principal synthetic pathways for this compound, providing detailed mechanisms, experimental protocols, and comparative data. The choice of synthesis method will depend on the specific requirements of the researcher, including desired yield, enantiopurity, cost, and available equipment. The Grignard reaction and sodium borohydride reduction offer straightforward routes to the racemic product, while asymmetric catalytic hydrogenation and biocatalysis provide access to enantiomerically pure forms, which are crucial for applications in drug development and the synthesis of complex chiral molecules.

References

- 1. (S)-1-(4-Methoxyphenyl)ethanol | 1572-97-0 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 2. biosynth.com [biosynth.com]

- 3. researchgate.net [researchgate.net]

- 4. This compound | C9H12O2 | CID 101148 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Grignard Reaction [organic-chemistry.org]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. youtube.com [youtube.com]

- 8. Asymmetric addition of Grignard reagents to ketones: culmination of the ligand-mediated methodology allows modular construction of chiral tertiary alcohols - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Organic Syntheses Procedure [orgsyn.org]

- 10. ethz.ch [ethz.ch]

- 11. Efficient enantioselective reduction of 4'-methoxyacetophenone with immobilized Rhodotorula sp. AS2.2241 cells in a hydrophilic ionic liquid-containing co-solvent system - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. benchchem.com [benchchem.com]

Spectroscopic Analysis of 1-(4-Methoxyphenyl)ethanol: A Technical Guide

This guide provides a comprehensive overview of the spectroscopic data for 1-(4-Methoxyphenyl)ethanol, a significant organic compound utilized in various research and development applications, including the study of photolysis and the synthesis of other chemical entities.[1] This document is intended for researchers, scientists, and professionals in drug development, offering detailed spectroscopic data, experimental protocols, and visual representations of analytical workflows.

Chemical Structure and Properties

IUPAC Name: this compound[2][3] Molecular Formula: C₉H₁₂O₂[2][3] Molecular Weight: 152.19 g/mol [2][4] CAS Registry Number: 3319-15-1[5]

Spectroscopic Data

The following sections present the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the structure of organic compounds.[6] For this compound, both ¹H and ¹³C NMR spectra provide characteristic signals corresponding to the different nuclei in the molecule.

Table 1: ¹H NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| 7.26-7.33 | m | Ar-H | |

| 6.87-6.98 | m | Ar-H | |

| 5.08-5.10 | m | CH -OH | |

| 3.86 | s | O-CH ₃ | |

| 2.68 | s | OH | |

| 1.49 | d | 6.4 | C-CH ₃ |

| (Solvent: CDCl₃) |

Table 2: ¹³C NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Assignment |

| 160.1 | C -OCH₃ (Aromatic) |

| 141.5 | C -CH(OH)CH₃ (Aromatic) |

| 127.0 | Ar-C H |

| 115.2 | Ar-C H |

| 69.8 | C H-OH |

| 55.3 | O-C H₃ |

| 25.3 | C-C H₃ |

| (Solvent: CDCl₃)[7] |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.[8][9]

Table 3: IR Spectroscopic Data for this compound

| Wavenumber (cm⁻¹) | Description of Vibration |

| 3363 | O-H stretch (alcohol) |

| 3030 | sp² C-H stretch (aromatic) |

| 2950-2850 | sp³ C-H stretch (aliphatic) |

| 1605, 1510 | C=C stretch (aromatic ring) |

| 1240 | C-O stretch (aryl ether) |

| 1084 | C-O stretch (alcohol) |

| 836 | C-H bend (para-disubstituted aromatic) |

| (Technique: Thin Film)[7] |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound, aiding in its identification and structural elucidation.[10][11][12]

Table 4: Mass Spectrometry Data for this compound

| m/z | Relative Intensity (%) | Proposed Fragment |

| 152 | Moderate | [M]⁺ (Molecular Ion) |

| 137 | High | [M - CH₃]⁺ |

| 109 | Base Peak | [M - CH₃ - CO]⁺ or [C₇H₉O]⁺ |

| 94 | Moderate | [C₆H₆O]⁺ |

| 77 | Moderate | [C₆H₅]⁺ |

| (Technique: Electron Ionization, GC-MS)[2] |

Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data presented above. Specific instrument parameters may vary.

NMR Spectroscopy Protocol

-

Sample Preparation: Dissolve 5-25 mg of this compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean, dry NMR tube.[13][14][15] The use of a deuterated solvent is necessary to avoid large solvent signals in the ¹H NMR spectrum.[6][15] For ¹³C NMR, a more concentrated solution (50-100 mg) may be required.[13]

-

Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (B1202638) (TMS), for chemical shift calibration.[6][13]

-

Instrument Setup: Place the NMR tube in the spectrometer's probe.[16] The instrument's magnetic field is "locked" onto the deuterium (B1214612) signal of the solvent. The magnetic field homogeneity is then optimized through a process called "shimming" to ensure high resolution.[16]

-

Data Acquisition: Acquire the ¹H and ¹³C NMR spectra. For ¹H NMR, a few scans are typically sufficient. For ¹³C NMR, a larger number of scans is usually required due to the lower natural abundance of the ¹³C isotope.[14]

-

Data Processing: Process the raw data by applying a Fourier transform, phasing the spectrum, and integrating the signals.

IR Spectroscopy Protocol

-

Sample Preparation (Thin Film/Neat): Since this compound is a liquid at room temperature, the neat (pure liquid) spectrum can be obtained.[3] Place one to two drops of the liquid between two salt plates (e.g., NaCl or KBr), which are transparent to IR radiation.[9][17] Gently press the plates together to form a thin film.

-

Alternative for Solids (Thin Solid Film): If the sample is a solid, dissolve about 50 mg in a volatile solvent like methylene (B1212753) chloride.[18] Drop the solution onto a single salt plate and allow the solvent to evaporate, leaving a thin film of the solid.[18]

-

Data Acquisition: Place the salt plate assembly in the sample holder of the IR spectrometer. Record the spectrum, typically in the range of 4000-400 cm⁻¹.[19] A background spectrum of the empty salt plates is usually recorded first and subtracted from the sample spectrum.

-

Data Analysis: Identify the characteristic absorption bands and their corresponding functional groups.[8]

Mass Spectrometry Protocol (Electron Ionization - GC-MS)

-

Sample Introduction: Introduce a small amount of the sample, typically dissolved in a volatile solvent, into the gas chromatograph (GC) inlet. The GC separates the components of the sample before they enter the mass spectrometer.

-

Ionization: In the ion source of the mass spectrometer, the sample molecules are bombarded with a high-energy electron beam (typically 70 eV).[20] This causes an electron to be ejected from the molecule, forming a positively charged molecular ion ([M]⁺).[10][12]

-

Fragmentation: The high energy of the electron beam often causes the molecular ion to fragment into smaller, positively charged ions and neutral fragments.[20][21]

-

Mass Analysis: The positively charged ions are accelerated into a mass analyzer (e.g., a quadrupole or magnetic sector), where they are separated based on their mass-to-charge (m/z) ratio.[12][21]

-

Detection: A detector records the abundance of each ion at a specific m/z value.[12] The resulting mass spectrum is a plot of relative ion abundance versus m/z.[20]

Visualizations

The following diagrams illustrate the general workflow for spectroscopic analysis and the chemical structure with its mass spectrometric fragmentation pattern.

Caption: General workflow for the spectroscopic analysis of an organic compound.

Caption: Fragmentation pathway of this compound in mass spectrometry.

References

- 1. This compound | 3319-15-1 [chemicalbook.com]

- 2. This compound | C9H12O2 | CID 101148 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound, 95% 100 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 4. (S)-1-(4-Methoxyphenyl)ethanol | C9H12O2 | CID 6950190 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 4-Methoxyphenyl methyl carbinol [webbook.nist.gov]

- 6. NMR Spectroscopy [www2.chemistry.msu.edu]

- 7. rsc.org [rsc.org]

- 8. amherst.edu [amherst.edu]

- 9. Infrared Spectroscopy [www2.chemistry.msu.edu]

- 10. SPECTROSCOPY AND STRUCTURE DETERMINATION [sydney.edu.au]

- 11. Mass Spectrometry Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 14. NMR Sample Preparation [nmr.chem.umn.edu]

- 15. chem.libretexts.org [chem.libretexts.org]

- 16. books.rsc.org [books.rsc.org]

- 17. webassign.net [webassign.net]

- 18. orgchemboulder.com [orgchemboulder.com]

- 19. chem.libretexts.org [chem.libretexts.org]

- 20. Mass Spectrometry [www2.chemistry.msu.edu]

- 21. The Mass Spectrometry Experiment [sites.science.oregonstate.edu]

The Multifaceted Biological Activities of 1-(4-Methoxyphenyl)ethanol and Its Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-(4-methoxyphenyl)ethanol, a chiral building block, and its derivatives are emerging as a significant class of compounds in medicinal chemistry and drug discovery.[1][2] This technical guide provides a comprehensive overview of their diverse biological activities, with a focus on their anti-inflammatory, antimicrobial, and antitumor properties. Detailed experimental protocols, quantitative data, and visualizations of key signaling pathways are presented to facilitate further research and development in this promising area.

Introduction

This compound is a benzyl (B1604629) alcohol derivative characterized by a methoxy (B1213986) group at the para position of the phenyl ring.[3] Its chiral nature makes it a valuable precursor in the asymmetric synthesis of complex bioactive molecules.[1][2] Derivatives of this core structure have demonstrated a wide spectrum of pharmacological effects, positioning them as attractive candidates for the development of novel therapeutic agents. This guide will delve into the key biological activities, summarizing the current state of research and providing practical information for researchers in the field.

Anti-inflammatory Activity

Derivatives of this compound have shown significant potential in modulating inflammatory responses. Studies have demonstrated their ability to inhibit the production of key inflammatory mediators in various cell types.

Quantitative Data on Anti-inflammatory Activity

The inhibitory effects of methoxyphenolic compounds, including derivatives structurally related to this compound, have been quantified, with IC50 values determined for the inhibition of various inflammatory mediators.

| Compound/Derivative Class | Target Mediator(s) | Cell Line | IC50 (µM) | Reference(s) |

| Diapocynin | Multiple inflammatory mediators | Human airway cells | 20.3 | [4] |

| Resveratrol | Multiple inflammatory mediators | Human airway cells | 42.7 | [4] |

| 2-methoxyhydroquinone | Multiple inflammatory mediators | Human airway cells | 64.3 | [4] |

| Apocynin | Multiple inflammatory mediators | Human airway cells | 146.6 | [4] |

| 4-amino-2-methoxyphenol | Multiple inflammatory mediators | Human airway cells | 410 | [4] |

| HHMP | Nitric Oxide (NO), Prostaglandin E2 (PGE2) | RAW 264.7 macrophages | Dose-dependent inhibition | [5] |

Experimental Protocols

2.2.1. Cell Culture and Treatment for Anti-inflammatory Assays

-

Cell Lines: Human airway epithelial cells (A549, BEAS-2B) and normal human primary bronchial epithelial cells (PBECs) are commonly used. RAW 264.7 macrophage cells are also utilized.[5]

-

Culture Conditions: Cells are maintained in appropriate media (e.g., F12/DMEM for BEAS-2B) supplemented with fetal bovine serum (FBS) and antibiotics (penicillin, streptomycin).

-

Induction of Inflammation: Inflammation is typically induced by treating the cells with tumor necrosis factor-alpha (TNF-α) at a concentration of 50 ng/mL. Lipopolysaccharide (LPS) is another common inflammatory stimulus.[5]

-

Compound Treatment: The test compounds are dissolved in a suitable solvent (e.g., 100% ethanol (B145695) to create stock solutions) and added to the cell cultures concurrently with the inflammatory stimulus.

2.2.2. Measurement of Inflammatory Mediators

-

Quantitative Real-Time PCR (qPCR): Total cellular RNA is isolated using methods like the TRIzol reagent method. qPCR is then performed to measure the mRNA expression levels of inflammatory cytokines and chemokines such as IL-6, IL-8, CCL2, CXCL1, MIF, and Serpin E1.

-

Enzyme-Linked Immunosorbent Assay (ELISA): Supernatants from cell cultures are collected to measure the protein levels of secreted cytokines like IL-6 and IL-8.[4]

-

Protein Arrays: To screen for a broader range of inflammatory mediators, protein arrays can be employed.[4]

-

Nitric Oxide (NO) Production Assay: The amount of nitrite, a stable metabolite of NO, in the culture medium is measured using the Griess reagent.[5]

Signaling Pathways

The anti-inflammatory effects of this compound derivatives are often mediated through the modulation of key intracellular signaling pathways.

2.3.1. NF-κB and MAPK Signaling Pathways

A derivative of this compound, 4-((1R,2R)-3-hydroxy-1-(4-hydroxyphenyl)-1-methoxypropan-2-yl)-2-methoxyphenol (HHMP), has been shown to inhibit the lipopolysaccharide (LPS)-induced activation of Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways in RAW 264.7 macrophages.[5] This inhibition leads to a downstream reduction in the expression of pro-inflammatory enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[5]

2.3.2. Post-transcriptional Regulation

Some methoxyphenols exert their anti-inflammatory effects through a post-transcriptional mechanism by inhibiting the binding of the RNA-binding protein HuR to mRNA.[4] This action reduces the stability of inflammatory mediator mRNA, leading to decreased protein production.

Antimicrobial Activity

Methoxyphenyl compounds have demonstrated notable activity against a range of microbial pathogens, suggesting a potential application for this compound derivatives in combating infectious diseases.

Quantitative Data on Antimicrobial Activity

The antimicrobial efficacy of various methoxyphenol compounds has been evaluated against common foodborne pathogens and spoilage bacteria.

| Compound | Test Organism | IC50 (mM) | Reference(s) |

| Eugenol | Staphylococcus aureus | 0.75 | [6][7] |

| Capsaicin | Staphylococcus aureus | 0.68 | [6][7] |

| Vanillin | Staphylococcus aureus | 1.38 | [6][7] |

Experimental Protocols

3.2.1. Microbial Susceptibility Assay (Broth Microdilution)

-

Bacterial Strains: Common foodborne pathogens such as Escherichia coli, Pseudomonas aeruginosa, and Staphylococcus aureus, as well as food spoilage bacteria, are used.[6]

-

Culture Preparation: A single colony of each bacterial strain is inoculated into the appropriate broth (e.g., Brain-Heart Infusion for S. aureus) and incubated overnight.[6]

-

Assay Procedure: The assay is performed in 96-well microtiter plates. Each well contains the culture medium, the test compound at various concentrations, and a standardized bacterial inoculum (e.g., 1 x 10^4 CFU/well).[6][7]

-

Controls: Positive controls (e.g., ampicillin (B1664943) or streptomycin) and negative controls (e.g., 0.9% NaCl) are included.[7]

-

Incubation and Measurement: Plates are incubated for 24 hours at the optimal growth temperature for each bacterium. Bacterial growth is then assessed by measuring the optical density (OD) at a specific wavelength. The IC50 value, the concentration that inhibits 50% of bacterial growth, is then calculated.[7]

Proposed Mechanism of Action

The antimicrobial effects of methoxyphenyl compounds are thought to be related to the disruption of the bacterial cell membrane.[8] This can lead to increased membrane permeability, leakage of essential intracellular components, and ultimately, cell death. The presence of both hydroxyl and methoxy groups on the phenyl ring may be crucial for this activity.[8]

Antitumor Activity

Derivatives of this compound are also being investigated for their potential as anticancer agents. Chalcone (B49325) derivatives, which can be synthesized from precursors related to this compound, have shown promising antitumor effects.

Quantitative Data on Antitumor Activity

| Compound/Derivative Class | Cell Line | Activity/IC50 | Reference(s) |

| 2'-hydroxy-4'-methoxychalcone (B191446) (HMC) | Murine Lewis lung carcinoma (in vivo) | 27.2% tumor volume inhibition (30 mg/kg) | [9] |

| 2'-hydroxy-4'-methoxychalcone (HMC) | Sarcoma 180 (in vivo) | 33.7% tumor weight suppression (30 mg/kg) | [9] |

| Chalcone derivatives | MDA-MB-231, MCF-7 | Significant anticancer activity | [10] |

| Schiff base derivative | A549 lung cancer cells | IC50 = 82.04 µg/mL | [11] |

Experimental Protocols

4.2.1. In Vitro Cytotoxicity Assay (MTT Assay)

-

Cell Lines: A panel of human cancer cell lines is used, such as HepG2 (liver), A549 (lung), and CNE1 (nasopharyngeal).[12]

-

Cell Seeding: Cells are seeded into 96-well plates at a specific density and allowed to adhere overnight.

-

Compound Treatment: The cells are then treated with various concentrations of the test compounds for a defined period (e.g., 24-72 hours).

-

MTT Addition and Measurement: 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution is added to each well. Viable cells with active mitochondria reduce the yellow MTT to purple formazan (B1609692) crystals. The formazan is then solubilized, and the absorbance is measured using a microplate reader. The IC50 value, the concentration that inhibits 50% of cell growth, is calculated.[12]

Signaling Pathways and Mechanisms

The antitumor activity of related compounds often involves the modulation of critical cellular processes. For instance, some chalcone derivatives have been found to be potent inducers of apoptosis.[13] Additionally, the anti-angiogenic properties of compounds like 2'-hydroxy-4'-methoxychalcone, potentially through the inhibition of COX-2, contribute to their antitumor effects by restricting the blood supply to tumors.[9]

General Ethanol-Related Signaling

While not specific to this compound, understanding the general effects of ethanol on intracellular signaling provides context for the broader class of ethanol-containing compounds. Ethanol can modulate several key signaling cascades.

Ethanol has been shown to interact with membrane-associated signal transduction mechanisms, including the activation of phospholipase C (PLC), which leads to the generation of intracellular second messengers.[14] It also modulates the function of protein kinase A (PKA), protein kinase C (PKC), the tyrosine kinase Fyn, and phospholipase D (PLD).[15] These interactions can influence a wide range of cellular processes and contribute to the overall pharmacological profile of ethanol-containing compounds.

Experimental Workflow Example

The following diagram illustrates a typical workflow for assessing the anti-inflammatory activity of a this compound derivative.

Conclusion

This compound and its derivatives represent a versatile and promising scaffold for the development of new therapeutic agents. Their demonstrated anti-inflammatory, antimicrobial, and antitumor activities, coupled with the potential for diverse chemical modifications, warrant further investigation. This technical guide provides a foundational resource for researchers to build upon, offering standardized protocols, quantitative data for comparison, and insights into the underlying mechanisms of action. Future research should focus on elucidating structure-activity relationships, optimizing lead compounds for potency and selectivity, and conducting in vivo studies to validate the therapeutic potential of this important class of molecules.

References

- 1. (R)-1-(4-Methoxyphenyl)ethanol (1517-70-0) for sale [vulcanchem.com]

- 2. (S)-1-(4-Methoxyphenyl)ethanol | Chiral Building Block [benchchem.com]

- 3. This compound | C9H12O2 | CID 101148 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Anti-inflammatory effects of methoxyphenolic compounds on human airway cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. Natural Methoxyphenol Compounds: Antimicrobial Activity against Foodborne Pathogens and Food Spoilage Bacteria, and Role in Antioxidant Processes - PMC [pmc.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. Anti-angiogenic and anti-tumor activities of 2'-hydroxy-4'-methoxychalcone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. or.niscpr.res.in [or.niscpr.res.in]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. jocpr.com [jocpr.com]

- 14. Alcohol and membrane-associated signal transduction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Intracellular signaling pathways that regulate behavioral responses to ethanol - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 1-(4-Methoxyphenyl)ethanol for Researchers and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1-(4-Methoxyphenyl)ethanol, a key chiral building block in organic synthesis and pharmaceutical development. This document details its chemical identity, physical and spectroscopic properties, synthesis protocols, and applications. All quantitative data is presented in structured tables for clarity. Furthermore, this guide includes detailed experimental workflows and logical diagrams to aid researchers in their understanding and utilization of this compound.

Chemical Identity and Properties

This compound, also known as 4-methoxy-α-methylbenzyl alcohol, is a secondary alcohol that is structurally a derivative of benzyl (B1604629) alcohol.[1] It is a chiral compound and its enantiomers, (R)- and (S)-1-(4-methoxyphenyl)ethanol, are valuable precursors in the asymmetric synthesis of more complex molecules.[2][3]

Table 1: Chemical Identifiers for this compound

| Identifier | Value |

| IUPAC Name | This compound[1] |

| CAS Number | 3319-15-1 (for the racemate)[1] |

| Molecular Formula | C₉H₁₂O₂[1] |

| Molecular Weight | 152.19 g/mol [1] |

| InChI Key | IUUULXXWNYKJSL-UHFFFAOYSA-N[1] |

| SMILES | CC(C1=CC=C(C=C1)OC)O[1] |

Table 2: Physical and Chemical Properties of this compound

| Property | Value |

| Appearance | Colorless to pale yellow liquid |

| Boiling Point | 95 °C at 1 mmHg[4] |

| Density | 1.079 g/mL at 25 °C |

| Refractive Index | 1.5330 at 20 °C[4] |

| Solubility | Not miscible in water.[5] |

| Flash Point | 108 °C[6] |

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of this compound. The following tables summarize the key spectroscopic data.

Table 3: ¹H and ¹³C NMR Spectroscopic Data for this compound

| ¹H NMR | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |

| 1.48 | Doublet | 6.4 | -CH₃ | |

| 1.88 | Singlet | - | -OH | |

| 3.80 | Singlet | - | -OCH₃ | |

| 4.86 | Quartet | 6.4 | -CH(OH) | |

| 6.88 | Doublet | 8.6 | Ar-H (ortho to -OCH₃) | |

| 7.28 | Doublet | 8.6 | Ar-H (ortho to -CH(OH)) | |

| ¹³C NMR | Chemical Shift (δ, ppm) | Assignment | ||

| 25.1 | -CH₃ | |||

| 55.2 | -OCH₃ | |||

| 70.3 | -CH(OH) | |||

| 113.9 | Ar-C (ortho to -OCH₃) | |||

| 126.8 | Ar-C (ortho to -CH(OH)) | |||

| 138.1 | Ar-C (ipso to -CH(OH)) | |||

| 159.1 | Ar-C (ipso to -OCH₃) |

Table 4: Mass Spectrometry and IR Spectroscopy Data for this compound

| Mass Spectrometry (MS) | m/z | Relative Intensity | Fragmentation |

| 152 | Moderate | [M]⁺ (Molecular Ion) | |

| 137 | High | [M - CH₃]⁺ | |

| 109 | High | [M - CH₃ - CO]⁺ or [C₇H₉O]⁺ | |

| 77 | Moderate | [C₆H₅]⁺ | |

| Infrared (IR) Spectroscopy | Wavenumber (cm⁻¹) | Functional Group | |

| 3364 (broad) | O-H stretch (alcohol) | ||

| 3030 | C-H stretch (aromatic) | ||

| 2965 | C-H stretch (aliphatic) | ||

| 1612, 1512 | C=C stretch (aromatic) | ||

| 1245 | C-O stretch (aryl ether) | ||

| 1089 | C-O stretch (secondary alcohol) |

Synthesis of this compound

The most common laboratory synthesis of this compound is the reduction of the corresponding ketone, 4'-methoxyacetophenone (B371526). This can be achieved using various reducing agents, with sodium borohydride (B1222165) being a mild and selective choice for this transformation.[7] For the synthesis of enantiomerically pure forms, biocatalytic methods or chiral reducing agents are employed.[3]

Experimental Protocol: Reduction of 4'-Methoxyacetophenone with Sodium Borohydride

This protocol describes the synthesis of racemic this compound.

Materials:

-

4'-Methoxyacetophenone

-

Sodium borohydride (NaBH₄)

-

Methanol (B129727) (anhydrous)

-

Dichloromethane (B109758) (CH₂Cl₂)

-

3 M Hydrochloric acid (HCl)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a round-bottom flask, dissolve 4'-methoxyacetophenone (1 equivalent) in anhydrous methanol. Place the flask in an ice bath to cool the solution to 0-5 °C.

-

Reduction: While stirring, slowly add sodium borohydride (1.5 equivalents) portion-wise to the cooled solution. Maintain the temperature below 10 °C during the addition.

-

Reaction Monitoring: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 1-2 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Quenching: Carefully quench the reaction by slowly adding 3 M HCl dropwise until the effervescence ceases. This step should be performed in a well-ventilated fume hood as hydrogen gas is evolved.

-

Workup:

-

Remove the methanol from the reaction mixture using a rotary evaporator.

-

To the remaining aqueous residue, add dichloromethane to extract the product.

-

Transfer the mixture to a separatory funnel and separate the organic layer.

-

Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

-

Purification: Filter off the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator to yield the crude product. The product can be further purified by flash column chromatography if necessary.

Applications in Drug Development

This compound, particularly its enantiopure forms, serves as a crucial chiral building block in the synthesis of various pharmaceutical agents.[8] The stereochemistry of a drug molecule is often critical for its biological activity and binding affinity to its target. The (S)-enantiomer, for instance, is a precursor for the synthesis of cycloalkyl[b]indoles, which have shown potential in treating allergic responses.[3]

The primary role of this compound is not as a direct modulator of signaling pathways, but rather as a synthetic intermediate to construct more complex, biologically active molecules. The introduction of a specific stereocenter via this building block is a key step in the development of stereochemically pure drugs.

References

- 1. This compound | C9H12O2 | CID 101148 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. (S)-1-(4-Methoxyphenyl)ethanol | Chiral Building Block [benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. chemsynthesis.com [chemsynthesis.com]

- 5. rsc.org [rsc.org]

- 6. guidechem.com [guidechem.com]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. rsc.org [rsc.org]

A Technical Guide to the Research Applications of 1-(4-Methoxyphenyl)ethanol

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-(4-Methoxyphenyl)ethanol, a chiral secondary alcohol, serves as a versatile and valuable building block in modern organic synthesis and medicinal chemistry. Its strategic importance lies in its utility as a precursor to a variety of biologically active molecules, particularly in the development of novel anti-inflammatory and analgesic agents. This technical guide provides an in-depth overview of the synthesis, key research applications, and relevant biological pathways associated with this compound and its derivatives. Detailed experimental protocols for its synthesis and its conversion into bioactive compounds are provided, alongside a quantitative summary of its physicochemical properties. Furthermore, this guide visualizes the key signaling pathways—Cyclooxygenase (COX) and Nitric Oxide (NO)—that are modulated by compounds derived from this versatile molecule, offering a comprehensive resource for researchers in drug discovery and development.

Introduction

This compound (also known as 4-methoxy-α-methylbenzyl alcohol) is an organic compound featuring a methoxy-substituted phenyl ring attached to an ethanol (B145695) backbone. The presence of a chiral center at the carbinol carbon makes its enantiomers, (R)- and (S)-1-(4-Methoxyphenyl)ethanol, particularly valuable in asymmetric synthesis. This guide will explore the synthesis of both the racemic mixture and its enantiopure forms and detail its application as a key intermediate in the production of heterocyclic compounds with significant pharmacological activities.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. This data is essential for its handling, characterization, and use in synthetic protocols.

| Property | Value | Reference(s) |

| Molecular Formula | C₉H₁₂O₂ | [1] |

| Molecular Weight | 152.19 g/mol | [1] |

| CAS Number | 3319-15-1 (racemic) | [1] |

| 1517-70-0 ((R)-enantiomer) | ||

| 1572-97-0 ((S)-enantiomer) | [2] | |

| Appearance | Colorless to pale yellow liquid | [3] |

| Boiling Point | 95 °C at 1 mmHg | [4] |

| Density | 1.079 g/mL at 25 °C | [4] |

| Refractive Index (n²⁰/D) | 1.533 | [4] |

| Solubility | Not miscible in water; Soluble in organic solvents like ethanol and ether. | [5][6] |

Synthesis of this compound

The synthesis of this compound can be achieved through several methods, including chemical reduction of the corresponding ketone and biocatalytic asymmetric reduction to obtain enantiomerically pure forms.

Chemical Synthesis: Reduction of 4'-Methoxyacetophenone (B371526)

A straightforward and common method for the synthesis of racemic this compound is the reduction of 4'-methoxyacetophenone using a reducing agent such as sodium borohydride (B1222165).

Experimental Protocol:

-

Materials: 4'-methoxyacetophenone, 95% Ethanol, Sodium borohydride (NaBH₄), Water, Diethyl ether, Anhydrous magnesium sulfate.

-

Procedure:

-

In a suitable flask, dissolve 0.1 g of 4'-methoxyacetophenone in 1 mL of 95% ethanol.

-

Cool the solution in an ice bath.

-

To this cooled solution, add 20 mg of sodium borohydride in portions. The reaction mixture may warm up.

-

After stirring for 15 minutes, add 1 mL of water.

-

As this compound is a liquid, it will not precipitate. Add 4-5 mL of diethyl ether to the mixture and mix thoroughly to extract the product into the organic layer.

-

Separate the ether layer and wash it with an equal volume of brine (saturated NaCl solution).

-

Dry the ether layer over anhydrous magnesium sulfate, filter, and evaporate the solvent under reduced pressure to obtain the liquid product.

-

The product can be further purified by vacuum distillation.

-

Biocatalytic Synthesis of (S)-1-(4-Methoxyphenyl)ethanol

Enantiomerically pure (S)-1-(4-Methoxyphenyl)ethanol can be synthesized with high enantiomeric excess using whole-cell biocatalysts, such as Saccharomyces uvarum.[7]

Experimental Protocol:

-

Materials: Saccharomyces uvarum culture, Growth medium (e.g., YM broth), 4'-Methoxyacetophenone, Glucose, Chloroform.

-

Procedure:

-

Cultivate Saccharomyces uvarum in a suitable growth medium at 30°C with agitation.

-

After sufficient cell growth, harvest the cells by centrifugation and wash with a suitable buffer (e.g., phosphate (B84403) buffer, pH 7.0).

-

Resuspend the yeast cells in the buffer to a desired concentration.

-

Add glucose as a co-substrate for cofactor regeneration.

-

Add 4'-methoxyacetophenone (dissolved in a minimal amount of a water-miscible organic solvent like ethanol to aid solubility) to the cell suspension.

-

Incubate the reaction mixture at a controlled temperature (e.g., 30°C) with agitation for 24-48 hours.

-

Monitor the reaction progress by TLC or GC analysis.

-

Once the reaction is complete, saturate the aqueous phase with NaCl and extract the product with an organic solvent such as chloroform.

-

Dry the organic extract over anhydrous sodium sulfate, filter, and evaporate the solvent.

-

The crude product can be purified by column chromatography to yield enantiopure (S)-1-(4-Methoxyphenyl)ethanol.

-

Research Applications in Drug Discovery and Development

The primary research application of this compound is as a chiral precursor for the synthesis of heterocyclic compounds with potential therapeutic activities.

Anti-Inflammatory Agents: Pyrazole (B372694) Derivatives as COX-2 Inhibitors

This compound is a precursor to chalcones, which are key intermediates in the synthesis of pyrazole derivatives. Many pyrazole-containing compounds exhibit anti-inflammatory properties by inhibiting cyclooxygenase (COX) enzymes, particularly the inducible isoform, COX-2.[6][8]

Synthetic Workflow:

The general workflow involves a Claisen-Schmidt condensation to form a chalcone (B49325), followed by cyclization with a hydrazine (B178648) derivative to form the pyrazole ring.

Experimental Protocol: Synthesis of a Pyrazole Derivative

-

Part A: Synthesis of (E)-1-(4-methoxyphenyl)-3-(phenyl)prop-2-en-1-one (a Chalcone)

-

Dissolve 4-methoxyacetophenone (1 mmol) and benzaldehyde (B42025) (1 mmol) in ethanol (10 mL).

-

Add an aqueous solution of NaOH (e.g., 20%, 1 mL) dropwise while stirring at room temperature.[4]

-

Continue stirring for 2-3 hours. The product will precipitate out of the solution.

-

Pour the reaction mixture into ice-cold water and neutralize with dilute HCl.

-

Filter the solid chalcone, wash with water, and recrystallize from ethanol.

-

-

Part B: Synthesis of a Pyrazoline Derivative

-

Reflux a mixture of the synthesized chalcone (1 mmol) and hydrazine hydrate (B1144303) (4 mmol) in glacial acetic acid (20 mL) for 6-8 hours.[9]

-

After cooling, pour the reaction mixture into crushed ice and neutralize with a sodium carbonate solution.

-

Filter the precipitated pyrazoline product, wash with water, and recrystallize from a suitable solvent.

-

Biological Significance: The Cyclooxygenase (COX) Pathway

The anti-inflammatory effects of these pyrazole derivatives are often attributed to their inhibition of the COX-2 enzyme. COX-2 is a key enzyme in the inflammatory cascade, responsible for the conversion of arachidonic acid to prostaglandins, which are potent mediators of inflammation, pain, and fever.[4][10]

Anti-inflammatory and Analgesic Agents: Oxindole (B195798) Derivatives and Nitric Oxide Signaling

This compound can also be utilized in the synthesis of complex heterocyclic systems such as spirooxindoles, which have shown potent anti-inflammatory and analgesic activities. The mechanism of action for some of these compounds involves the modulation of the nitric oxide (NO) signaling pathway.[11][12]

Synthetic Workflow:

The synthesis of these complex molecules often involves multi-component reactions, where several starting materials are combined in a one-pot synthesis.

Experimental Protocol: Synthesis of a Spirooxindole-Pyranopyrimidine Derivative

A general procedure for a one-step synthesis of chiral oxindole-type analogues involves the reaction of an isatin derivative, malononitrile, and a 1,3-dicarbonyl compound in the presence of a chiral catalyst.[11]

-

Materials: Isatin, Malononitrile, Barbituric acid, Chiral catalyst (e.g., a quinine-derived squaramide), Solvent (e.g., Dichloromethane).

-

Procedure:

-

To a solution of the chiral catalyst in the solvent, add the isatin derivative, malononitrile, and barbituric acid.

-

Stir the reaction mixture at room temperature for a specified time (e.g., 24-48 hours), monitoring the progress by TLC.

-

Upon completion, concentrate the reaction mixture under reduced pressure.

-

Purify the residue by column chromatography on silica (B1680970) gel to obtain the spirooxindole derivative.

-

Biological Significance: The Nitric Oxide (NO) Signaling Pathway

The analgesic and anti-inflammatory effects of certain oxindole derivatives are linked to their ability to modulate the production of nitric oxide (NO).[11] In inflammatory conditions, the inducible nitric oxide synthase (iNOS) is upregulated, leading to a high output of NO, which can contribute to tissue damage and pain.

Conclusion

This compound is a highly valuable and versatile chiral building block in organic synthesis, with significant potential in the field of drug discovery. Its utility as a precursor for the synthesis of potent anti-inflammatory and analgesic agents, such as pyrazole-based COX-2 inhibitors and oxindole-based NO modulators, highlights its importance. The detailed synthetic protocols and an understanding of the associated biological pathways provided in this guide offer a solid foundation for researchers to explore and expand upon the applications of this compound in the development of novel therapeutics. The continued investigation into derivatives of this compound is a promising avenue for the discovery of new and more effective treatments for inflammatory diseases and pain.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. PEG Mediated Synthesis of Pyrazole based Chalcones and their Characterisation | European Journal of Cardiovascular Medicine [healthcare-bulletin.co.uk]

- 5. Squaramide-catalyzed enantioselective Michael addition of malononitrile to chalcones - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 6. Physiology and pathophysiology of cyclooxygenase-2 and prostaglandin E2 in the kidney - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Nitric Oxide: Physiological Functions, Delivery, and Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 9. scispace.com [scispace.com]

- 10. Different Chemical Structures and Physiological/Pathological Roles of Cyclooxygenases - PMC [pmc.ncbi.nlm.nih.gov]

- 11. scholars.mssm.edu [scholars.mssm.edu]

- 12. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Safety, Handling, and Toxicity of 1-(4-Methoxyphenyl)ethanol

Introduction

1-(4-Methoxyphenyl)ethanol, also known as 4-methoxy-α-methylbenzyl alcohol, is a chemical compound utilized in laboratory settings, particularly in the study of steady-state and nanosecond, laser-flash photolysis.[1] This guide provides a comprehensive overview of its safety, handling, and toxicological properties, compiled for researchers, scientists, and professionals in drug development. The information is collated from various safety data sheets and chemical databases to ensure a thorough understanding of the associated hazards and handling protocols.

Section 1: Chemical Identification

This section provides basic identification information for this compound.

| Identifier | Value | Source(s) |

| Chemical Name | This compound | [2][3][4][5] |

| CAS Number | 3319-15-1 | [2][3][4][5][6][7][8] |

| Molecular Formula | C₉H₁₂O₂ | [3][4][5][6][7] |

| Molecular Weight | 152.19 g/mol | [3][6][7] |

| IUPAC Name | This compound | [3][5] |

| Synonyms | 4-Methoxy-α-methylbenzyl alcohol, p-Methoxyphenyl methyl carbinol | [1][4][7][8] |

| EINECS Number | 222-019-5 | [2][4] |

Section 2: Physical and Chemical Properties

A summary of the key physical and chemical properties of this compound is presented below.

| Property | Value | Source(s) |

| Physical State | Liquid | [6] |

| Appearance | Colorless to pale yellow, clear liquid | [5][6] |

| Odor | No information available | [6] |

| Boiling Point | 94 - 96 °C / 201.2 - 204.8 °F at 1 mmHg | [2][4][6] |

| Flash Point | 108 °C / 226.4 °F | [4][9] |

| Density | 1.079 g/mL at 25 °C | [1][2] |

| Refractive Index | 1.5300-1.5360 @ 20°C | [2][4][5] |

| Water Solubility | Not miscible in water | [1][6][8] |

Section 3: Hazard Identification and GHS Classification

This chemical is classified as a combustible liquid and may cause various irritation effects. The Globally Harmonized System (GHS) classification is detailed below.

| GHS Classification | Hazard Statement | Signal Word | Pictogram | Source(s) |

| Flammable Liquids, Category 4 | H227: Combustible liquid | Warning | None | [3][6][10] |

| Acute Toxicity, Oral, Category 4 | H302: Harmful if swallowed | Warning | Irritant | [10] |

| Skin Corrosion/Irritation, Category 2 | H315: Causes skin irritation | Warning | Irritant | [3][10] |

| Serious Eye Damage/Eye Irritation, Category 2A | H319: Causes serious eye irritation | Warning | Irritant | [3][10] |

| Specific Target Organ Toxicity (Single Exposure), Category 3 | H335: May cause respiratory irritation | Warning | Irritant | [3][10] |

Precautionary Statements:

-

Prevention: P210, P261, P264, P270, P271, P280.[6][10][11] This includes keeping away from heat and open flames, avoiding breathing vapors, washing hands thoroughly after handling, not eating or drinking when using the product, using only in well-ventilated areas, and wearing protective gear.[6][10][11]

-

Response: P301+P317, P302+P352, P304+P340, P305+P351+P338, P319, P332+P317, P370+P378.[10][11] In case of exposure, specific actions include seeking medical help if swallowed or if respiratory or skin irritation occurs, and following specific first aid procedures for skin, inhalation, and eye contact.[10][11] In case of fire, use dry sand, dry chemical, or alcohol-resistant foam to extinguish.[6]

-

Storage: P403 + P235, P405.[6][10][11] Store in a well-ventilated, cool place and keep the container tightly closed.[6][11] Store locked up.[11]

-

Disposal: P501.[6][11] Dispose of contents/container to an approved waste disposal plant.[6][11]

Section 4: Toxicological Information

Limited toxicological data is available for this compound. The available information is summarized below. For many standard toxicological endpoints, data has not been determined.

| Toxicological Endpoint | Result | Source(s) |

| Acute Toxicity (Oral) | Harmful if swallowed (Category 4) | [10] |

| Acute Toxicity (Dermal) | No data available | [6] |

| Acute Toxicity (Inhalation) | May cause respiratory irritation (Category 3) | [3][10] |

| Skin Corrosion/Irritation | Causes skin irritation (Category 2) | [3][10] |

| Serious Eye Damage/Irritation | Causes serious eye irritation (Category 2A) | [3][10] |

| Respiratory or Skin Sensitization | No data available | [6] |

| Germ Cell Mutagenicity | No data available | [6] |

| Carcinogenicity | No data available | |

| Reproductive Toxicity | No data available | |

| Specific Target Organ Toxicity (Single Exposure) | May cause respiratory irritation | [3][10] |

| Specific Target Organ Toxicity (Repeated Exposure) | No data available | |

| Aspiration Hazard | No data available |

Section 5: Handling and Storage

Handling:

-

Avoid breathing vapors or mists.[12]

-

Handle in accordance with good industrial hygiene and safety practices.[6]

-

Keep away from open flames, hot surfaces, and sources of ignition.[6][7]

Storage:

-

Keep containers tightly closed in a dry, cool, and well-ventilated place.[6][11][12]

-

Keep away from heat, sparks, and flame.[6]

-

Store locked up.[11]

Section 6: Exposure Controls and Personal Protection

Engineering Controls:

-

Ensure adequate ventilation, especially in confined areas.[6] Use only outdoors or in a well-ventilated area.[11]

Personal Protective Equipment (PPE):

-

Skin Protection: Wear chemical-resistant gloves and long-sleeved clothing.[6][11][14]

-

Respiratory Protection: No protective equipment is needed under normal use conditions with adequate ventilation.[6][13] If vapors or mists are generated, use a suitable respirator.

Section 7: First Aid Measures

In case of exposure, follow these first aid procedures and seek medical attention if symptoms persist.

-

Eye Contact: Rinse immediately and cautiously with plenty of water for at least 15 minutes, also under the eyelids.[6] Remove contact lenses if present and easy to do.[14] Get medical attention.[6]

-

Skin Contact: Wash off immediately with plenty of soap and water for at least 15 minutes.[6][11] Remove contaminated clothing and wash it before reuse.[11][14] Get medical attention if symptoms occur.[6]

-

Inhalation: Remove the person to fresh air and keep them comfortable for breathing.[6][11] Get medical attention if you feel unwell or if symptoms occur.[6][11]

-

Ingestion: Clean mouth with water and drink plenty of water afterwards.[6] Do NOT induce vomiting.[14] Immediately call a poison center or doctor.[15]

Section 8: Fire Fighting Measures

-

Suitable Extinguishing Media: Use dry sand, dry chemical, alcohol-resistant foam, or carbon dioxide (CO₂).[6]

-

Specific Hazards: The substance is a combustible liquid.[6] Vapors may form explosive mixtures with air.

-

Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[6][12]

Section 9: Accidental Release Measures

Personal Precautions:

-

Ensure adequate ventilation.[6]

-

Use personal protective equipment as required.[6]

-

Remove all sources of ignition.[6]

-

Take precautionary measures against static discharges.[6]

Environmental Precautions:

-

Should not be released into the environment.[6]

Methods for Containment and Clean-up:

-

Absorb the spillage with a non-combustible absorbent material (e.g., sand, earth, diatomaceous earth, vermiculite).

-

Sweep up and shovel into suitable containers for disposal.[6]

Section 10: Stability and Reactivity

-

Reactivity: No hazardous reactions under normal processing.[6]

-

Chemical Stability: Stable under normal conditions.[6]

-

Conditions to Avoid: Keep away from heat, flames, and sparks. Incompatible products.[6][13]

-

Incompatible Materials: Strong oxidizing agents, acids, acid anhydrides, and acid chlorides.[13]

-

Hazardous Decomposition Products: Carbon monoxide (CO) and carbon dioxide (CO₂) may be formed during combustion.[13]

Section 11: Ecological Information

-

Ecotoxicity: No specific data is available. Contains no substances known to be hazardous to the environment or not degradable in waste water treatment plants.[6]

-

Mobility in Soil: The product is insoluble in water and sinks, making spillage unlikely to penetrate soil.[6] It is not likely to be mobile in the environment due to its low water solubility.[6]

-

Endocrine Disruptors: This product does not contain any known or suspected endocrine disruptors.[6]

Section 12: Disposal Considerations

Waste from this product should be disposed of in accordance with federal, state, and local environmental control regulations.[14] Dispose of contents and container to an approved waste disposal plant.[6][11]

Section 13: Experimental Protocols

Detailed experimental protocols for the toxicological assessment of this compound are not provided in the referenced safety data sheets. Toxicological data, such as that summarized in Section 4, is typically generated following standardized guidelines, such as those established by the Organisation for Economic Co-operation and Development (OECD).

-

Acute Oral Toxicity: Generally determined using OECD Test Guideline 423 (Acute Oral toxicity – Acute Toxic Class Method). This involves the administration of the substance to fasted animals, followed by observation for signs of toxicity and mortality.

-

Skin Irritation: Assessed using methods like OECD Test Guideline 439 (In Vitro Skin Irritation: Reconstructed Human Epidermis Test Method).

-

Eye Irritation: Typically evaluated using in vitro methods such as OECD Test Guideline 492 (Reconstructed human cornea-like Epithelium (RhCE) test method for identifying chemicals not requiring classification and labelling for eye irritation or serious eye damage).

Without specific literature on this compound, these represent the standard methodologies that would be employed to generate the necessary toxicological data.

Section 14: Visualizations

The following diagrams illustrate key safety and handling workflows.

Caption: A workflow diagram for responding to a chemical spill.

Caption: A logical flow diagram for first aid procedures after exposure.

References

- 1. This compound | 3319-15-1 [chemicalbook.com]

- 2. chemsynthesis.com [chemsynthesis.com]

- 3. This compound | C9H12O2 | CID 101148 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. guidechem.com [guidechem.com]

- 5. L12062.22 [thermofisher.com]

- 6. assets.thermofisher.cn [assets.thermofisher.cn]

- 7. chemscene.com [chemscene.com]

- 8. This compound, 95% | Fisher Scientific [fishersci.ca]

- 9. (S)-1-(4-Methoxyphenyl)ethanol | 1572-97-0 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 10. (S)-1-(4-Methoxyphenyl)ethanol | C9H12O2 | CID 6950190 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. chemicalbook.com [chemicalbook.com]

- 12. vvc-keenan.safecollegessds.com [vvc-keenan.safecollegessds.com]

- 13. fishersci.com [fishersci.com]

- 14. sds.chemtel.net [sds.chemtel.net]

- 15. static.cymitquimica.com [static.cymitquimica.com]

Physical properties such as melting point and boiling point of 1-(4-Methoxyphenyl)ethanol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key physical properties of 1-(4-Methoxyphenyl)ethanol, a significant organic compound utilized in various research and development applications. This document presents quantitative data in a structured format, details relevant experimental methodologies, and includes a visual representation of an experimental workflow for determining its boiling point.

Physical and Chemical Properties

This compound, also known as 4-methoxy-α-methylbenzyl alcohol, is an aromatic compound featuring both a hydroxyl and a methoxy (B1213986) functional group.[1] It typically presents as a clear, colorless to pale yellow liquid.[1][2] The presence of the methoxy group enhances its lipophilicity, influencing its solubility and potential biological interactions.[1] While soluble in organic solvents like ethanol (B145695) and ether, it has limited solubility in water.[1]

Table 1: Physical Properties of this compound

| Physical Property | Value | Notes |

| Melting Point | Not Applicable | The compound is a liquid at standard temperature and pressure. |

| Boiling Point | 95 °C | At a pressure of 1 mmHg.[3][4] |

| 94-96 °C | At a pressure of 1 mmHg.[5] | |

| 122 °C | At a pressure of 8 mmHg. | |

| Density | 1.079 g/mL | At 25 °C.[4] |

| 1.08 g/mL | At 20/20 °C. | |

| Refractive Index | 1.533 | At 20 °C (lit.).[3] |

| 1.5300-1.5360 | At 20 °C.[2] | |

| Molecular Formula | C₉H₁₂O₂ | [1][2] |

| Molecular Weight | 152.19 g/mol | [6][7] |

| Flash Point | 108 °C | [3][6] |

| Solubility | Not miscible in water.[8] | Soluble in organic solvents such as ethanol and ether.[1] |

Experimental Protocols

The following sections detail the standard methodologies for determining the key physical properties of this compound.

Determination of Melting Point

Given that this compound is a liquid at room temperature, a standard melting point determination is not applicable. However, for substances that are solid at room temperature, the melting point is a crucial indicator of purity.[9][10] The procedure generally involves a capillary method.

-

Sample Preparation: A small amount of the powdered solid is packed into a capillary tube, which is sealed at one end.[11]

-

Apparatus: A melting point apparatus, such as a Mel-Temp device, is used.[9] This apparatus consists of a heated block to hold the capillary tube and a thermometer or digital temperature probe.

-

Procedure: The capillary tube containing the sample is placed in the heating block. The temperature is increased at a controlled rate, typically around 2°C per minute as the expected melting point is approached.[9]

-

Observation: The temperature at which the substance begins to melt (the first appearance of liquid) and the temperature at which it becomes completely liquid are recorded. This provides the melting point range.[9] Pure compounds typically have a sharp melting point range of 1-2°C.[10]

Determination of Boiling Point

The boiling point of a liquid is the temperature at which its vapor pressure equals the surrounding atmospheric pressure.

-

Apparatus: A common method for determining the boiling point of a small quantity of liquid involves a Thiele tube or a similar heating bath apparatus. A small test tube containing the liquid sample and an inverted capillary tube (sealed at the top) is attached to a thermometer.

-

Procedure:

-